2-(3-Chloro-2-methylphenyl)pyrrolidine fundamental properties
2-(3-Chloro-2-methylphenyl)pyrrolidine fundamental properties
An In-depth Technical Guide to 2-(3-Chloro-2-methylphenyl)pyrrolidine: Synthesis, Properties, and Therapeutic Potential
Authored by a Senior Application Scientist
Foreword: The five-membered pyrrolidine ring is a quintessential scaffold in modern medicinal chemistry, celebrated for its prevalence in natural products and its role as a cornerstone in a multitude of FDA-approved therapeutics.[1][2][3] Its non-planar, sp³-hybridized structure offers a three-dimensional diversity that is crucial for achieving high-affinity and selective interactions with biological targets.[1] This guide focuses on a specific, functionalized analogue: 2-(3-Chloro-2-methylphenyl)pyrrolidine. While not a widely studied compound in its own right, its structure represents a valuable building block for the synthesis of novel chemical entities. This document provides a comprehensive overview of its fundamental properties, plausible synthetic routes, analytical characterization, and potential applications, synthesized from established principles and data from structurally related compounds.
Molecular Profile and Physicochemical Characteristics
2-(3-Chloro-2-methylphenyl)pyrrolidine is a substituted arylpyrrolidine. Its core structure consists of a saturated five-membered nitrogen heterocycle (pyrrolidine) attached at its 2-position to a 3-chloro-2-methylphenyl group.
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IUPAC Name: 2-(3-Chloro-2-methylphenyl)pyrrolidine
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CAS Number: 899356-58-2[4]
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Molecular Formula: C₁₁H₁₄ClN
Below is a diagram representing the chemical structure of the molecule.
Caption: 2D Structure of 2-(3-Chloro-2-methylphenyl)pyrrolidine.
Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 195.69 g/mol | Influences diffusion rates and overall size. Generally, lower molecular weight (<500 Da) is favored for oral bioavailability (Lipinski's Rule of Five). |
| XLogP3 | ~2.8-3.2 | LogP (octanol-water partition coefficient) is a measure of lipophilicity. This value suggests good membrane permeability but potentially lower aqueous solubility.[1][6] |
| Topological Polar Surface Area (TPSA) | 12.0 Ų | TPSA is related to hydrogen bonding potential and is a key predictor of transport properties. A low value (<140 Ų) is associated with good cell membrane permeability.[6] |
| pKa (Basic) | ~9.3 | The pyrrolidine nitrogen is basic. The pKa determines the ionization state at physiological pH (7.4), which impacts solubility, receptor binding, and cell penetration.[5] |
| Hydrogen Bond Donors | 1 (from N-H) | Affects solubility and binding interactions.[6] |
| Hydrogen Bond Acceptors | 1 (from N) | Affects solubility and binding interactions.[6] |
| Rotatable Bonds | 1 | A low number of rotatable bonds generally correlates with higher oral bioavailability and metabolic stability.[6] |
General Synthesis Strategies
No specific synthesis for 2-(3-Chloro-2-methylphenyl)pyrrolidine has been published in peer-reviewed literature. However, its structure is amenable to several established and robust methodologies for the synthesis of 2-arylpyrrolidines. The choice of a synthetic route in a research setting depends on factors like the availability of starting materials, desired stereochemical control, and scalability.
Retrosynthetic Analysis Workflow
A logical approach to designing the synthesis involves disconnecting the key bonds to identify plausible starting materials.
Caption: Retrosynthetic approaches to the target molecule.
Synthetic Route: Acylation-Cyclization-Reduction
This robust, multi-step synthesis utilizes readily available starting materials and is based on a well-documented procedure for generating 2-aryl-1-pyrrolines.[7] The key steps involve the acylation of N-vinylpyrrolidin-2-one, followed by acid-catalyzed hydrolysis and decarboxylation to form a cyclic imine (pyrroline), which is then reduced to the final pyrrolidine.
Step-by-Step Protocol:
Part A: Synthesis of 3-((3-Chloro-2-methyl)benzoyl)-N-vinylpyrrolidin-2-one (Intermediate 1)
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Reactor Setup: To a dry, 2-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, add 60% sodium hydride (NaH) (0.67 mol) suspended in 250 mL of dry toluene.
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Causality: Sodium hydride is a strong base required to deprotonate the α-carbon of the N-vinylpyrrolidin-2-one, forming a nucleophilic enolate. Toluene is an appropriate inert, high-boiling solvent.
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Enolate Formation: Heat the suspension to reflux.
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Acylation: Slowly add a mixture of N-vinylpyrrolidin-2-one (0.50 mol) and ethyl 3-chloro-2-methylbenzoate (0.50 mol) to the refluxing suspension over 1-2 hours.
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Causality: The enolate attacks the electrophilic carbonyl carbon of the benzoate ester in a Claisen condensation-type reaction to form the β-keto lactam product. A slow addition rate maintains control over the exothermic reaction.
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Reaction Completion: Continue heating at reflux for an additional 10 hours to ensure the reaction goes to completion.
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Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by adding 250 mL of saturated aqueous ammonium chloride. Separate the organic layer, extract the aqueous layer with toluene (250 mL), combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude keto lactam intermediate. This intermediate is typically used in the next step without further purification.[7]
Part B: Synthesis of 2-(3-Chloro-2-methylphenyl)-1-pyrroline (Intermediate 2)
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Reactor Setup: Charge a 2-L flask equipped for distillation with 500 mL of 6 N hydrochloric acid (HCl) and heat to reflux.
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Hydrolysis and Decarboxylation: Dissolve the crude keto lactam from Part A (approx. 0.46 mol) in 65 mL of tetrahydrofuran (THF). Slowly add this solution to the refluxing HCl over 1.5-2 hours.
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Causality: The strong acidic conditions hydrolyze both the vinyl group and the lactam ring. The resulting β-keto acid is unstable and readily undergoes decarboxylation. The subsequent cyclization and dehydration form the thermodynamically stable 1-pyrroline ring. Using a high-dilution technique by adding the substrate slowly minimizes polymerization.[7]
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Reaction Completion: After the addition is complete, continue to reflux for 4 hours.
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Work-up and Isolation: Cool the solution to room temperature and then to 0°C in an ice bath. Carefully basify the solution to pH >12 with 50% aqueous NaOH. Extract the aqueous layer with dichloromethane (3 x 250 mL). Combine the organic extracts, dry over MgSO₄, and concentrate under reduced pressure to yield crude 2-(3-Chloro-2-methylphenyl)-1-pyrroline. The product can be purified by vacuum distillation.
Part C: Reduction to 2-(3-Chloro-2-methylphenyl)pyrrolidine (Final Product)
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Reduction: Dissolve the purified pyrroline from Part B in methanol or ethanol in a flask under an inert atmosphere (N₂ or Ar). Cool the flask in an ice bath.
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Reducing Agent Addition: Add sodium borohydride (NaBH₄) (1.5-2.0 equivalents) portion-wise to the stirred solution.
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Causality: Sodium borohydride is a mild and selective reducing agent that will reduce the imine C=N bond to an amine C-N bond without affecting the aromatic ring. Portion-wise addition controls the exothermic reaction and hydrogen gas evolution.
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Reaction Completion: Allow the reaction to warm to room temperature and stir for 4-6 hours or until TLC/LC-MS analysis indicates the disappearance of the starting material.
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Work-up and Purification: Carefully add water to quench any excess NaBH₄. Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the final product. The product can be further purified by silica gel column chromatography if necessary.
Analytical Characterization
Confirming the identity, purity, and structure of the final compound is a critical step. A combination of spectroscopic and chromatographic techniques is required for full characterization.
Standard Analytical Workflow
Caption: Standard workflow for analytical characterization.
Key Methodologies
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High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (both often containing 0.1% formic acid or trifluoroacetic acid) is standard. Purity is determined by the peak area percentage at a suitable UV wavelength (e.g., 254 nm).
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Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique confirms the molecular weight. For 2-(3-Chloro-2-methylphenyl)pyrrolidine (C₁₁H₁₄ClN), high-resolution mass spectrometry (HRMS) should show a molecular ion [M+H]⁺ at m/z 196.0893, with a characteristic isotopic pattern for the chlorine atom (~3:1 ratio for M and M+2 peaks).[8][9]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive method for structural elucidation.
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¹H NMR: Would show distinct signals for the aromatic protons (likely in the 7.0-7.5 ppm range), a multiplet for the proton at the chiral center (C2 of the pyrrolidine), signals for the methyl group on the phenyl ring, and complex multiplets for the remaining pyrrolidine CH₂ groups. The N-H proton signal may be broad and its chemical shift variable.
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¹³C NMR: Would confirm the presence of 11 distinct carbon environments, including signals for the aromatic carbons, the methyl carbon, and the four carbons of the pyrrolidine ring.
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Potential Pharmacological Relevance and Applications
The true value of 2-(3-Chloro-2-methylphenyl)pyrrolidine lies in its potential as a scaffold for building more complex, biologically active molecules. The 2-arylpyrrolidine motif is a "privileged scaffold," meaning it is capable of binding to a wide range of biological targets by presenting substituents in a well-defined three-dimensional space.[1][10]
Therapeutic Areas of Interest
The pyrrolidine core is central to drugs across numerous therapeutic areas.[3][11] Derivatization of 2-(3-Chloro-2-methylphenyl)pyrrolidine, for instance by acylation or alkylation of the secondary amine, could yield novel compounds for investigation in the following fields:
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Central Nervous System (CNS) Disorders: Many CNS-active drugs feature a pyrrolidine ring. Its ability to carry substituents into specific receptor pockets makes it a valuable core for developing agents targeting neurological and psychiatric conditions. Pyrrolidine-2,5-dione derivatives, for example, are well-known for their anticonvulsant properties.[3][12]
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Oncology: The pyrrolidine scaffold is found in numerous kinase inhibitors and other anticancer agents.[1][13] The 3D structure allows for precise orientation of pharmacophoric groups to interact with ATP-binding sites or allosteric pockets on enzymes critical for cancer cell proliferation.
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Infectious Diseases: A growing body of research highlights the potential of novel pyrrolidine derivatives as antibacterial and antifungal agents.[3][13] Some scaffolds have shown potent activity against bacterial biofilms, which are notoriously resistant to conventional antibiotics.[14][15]
Caption: Diverse therapeutic applications of the 2-arylpyrrolidine scaffold.
Expert Insight: The substitution pattern on the phenyl ring (3-chloro, 2-methyl) is particularly interesting. The ortho-methyl group creates steric hindrance that will influence the preferred conformation of the molecule by restricting rotation around the C-C bond connecting the two rings. This conformational lock can be exploited to enhance binding affinity and selectivity for a specific protein target. The meta-chloro group is an electron-withdrawing group that can modulate the electronics of the ring and serve as a vector for further chemical modification or as a key interaction point (e.g., halogen bonding) within a binding site.
Conclusion
2-(3-Chloro-2-methylphenyl)pyrrolidine represents a molecule of significant interest for medicinal chemists and drug discovery professionals. While it is not an end-product therapeutic, it is a highly valuable and strategically functionalized building block. Its synthesis is achievable through established chemical transformations, and its characterization relies on standard analytical methodologies. The inherent properties of the 2-arylpyrrolidine scaffold, combined with the specific electronic and steric features of its substituted phenyl ring, make it a promising starting point for the development of novel, potent, and selective modulators of a wide array of biological targets. This guide provides the foundational knowledge necessary for researchers to synthesize, characterize, and strategically employ this compound in the pursuit of next-generation therapeutics.
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